Dbco-bodipy FL

Descripción general

Descripción

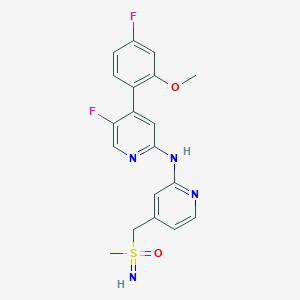

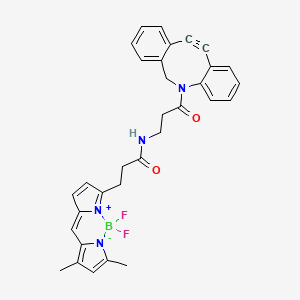

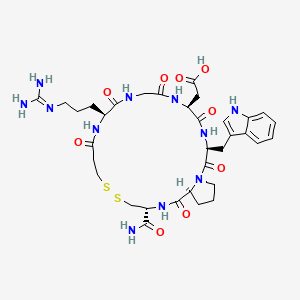

Dbco-bodipy FL is a photostable borondipyrromethene for FAM (fluorescein) channel . This is a DBCO (azadibenzocyclooctyne) derivative for copper-free click chemistry reaction with azides . It is an orange solid with a molecular weight of 592.49 and a molecular formula of C35H35N4BF2O2 . It is soluble in DMF, DMSO, and DCM .

Synthesis Analysis

The synthesis of this compound involves the use of copper-free click chemistry . The synthesis of similar compounds, such as 4-[11,12-didehydrodibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoic acid, also known as dibenzoazacyclooctyne (DBCO) or aza-dibenzocyclooctyne (ADIBO), has been optimized for large-scale preparations of at least 10 g with an overall yield of 42% .

Molecular Structure Analysis

This compound has a unique structure that includes a borondipyrromethene core and a dibenzocyclooctyne group . The structure of this compound has been studied using techniques such as NMR 1H and HPLC-MS .

Chemical Reactions Analysis

This compound is used in copper-free click chemistry reactions with azides . These reactions are highly efficient and specific, enabling fast and specific chemical conjugation under aqueous conditions without the need for toxic catalysts .

Physical And Chemical Properties Analysis

This compound has absorption and emission wavelengths that correspond to those of fluorescein (FAM), but it is significantly more photostable . Its excitation/absorption maximum is at 503 nm, and its emission maximum is at 509 nm . It has a fluorescence quantum yield of 0.97 .

Aplicaciones Científicas De Investigación

Cellular Uptake and Metabolism of Lipids

- BODIPY-labeled fatty acid analogues, including DBCO-BODIPY FL, are valuable in studying cellular uptake and metabolism of lipids. They show high affinity to fatty acid-binding proteins and co-localize with critical cell structures like mitochondria and endoplasmic reticulum (Thumser & Storch, 2007).

DNA/RNA Detection

- This compound can be used in the quantitative detection of specific DNA or RNA molecules, leveraging its fluorescence quenching properties (Kurata et al., 2001).

Intracellular Proteolytic Processing

- The fluorescent probe FL-BODIPY is effective for studying the processing of exogenous proteins in intact cells, which has implications for understanding antigen processing and intracellular pathogen behavior (Reis et al., 1998).

Cysteine Determination in Human Serum

- A BODIPY-based fluorescent probe has been designed for the determination of cysteine in biological samples, demonstrating its utility in medical diagnostics (Lu et al., 2011).

Photodynamic Therapy and Photocatalysis

- This compound derivatives have been synthesized for use in photodynamic therapy and photocatalysis, highlighting their potential in medical and environmental applications (Zhao et al., 2015).

Dye-Sensitized Solar Cells

- BODIPY dyes, including this compound, have been explored for use in dye-sensitized solar cells, demonstrating their role in renewable energy technology (Klfout et al., 2017).

Bioimaging and Sensing

- BODIPY-based molecules, like this compound, are extensively used in bioimaging and sensing, indicating their significant role in biomedical research (Squeo et al., 2020).

Mecanismo De Acción

Target of Action

DBCO-BODIPY FL is a derivative of DBCO (dibenzocyclooctyne) and BODIPY FL (borondipyrromethene). The primary targets of this compound are various functional groups in biological systems, particularly azides . DBCO is a cyclooctyne that exhibits excellent reactivity, enabling it to undergo copper-free click reactions with these functional groups .

Mode of Action

This compound interacts with its targets through copper-free click chemistry reactions . This interaction results in the formation of stable covalent bonds with target molecules, enabling precise molecular connections . The BODIPY FL component of the compound provides excellent fluorescence properties, including a high fluorescence quantum yield, photostability, and a broad excitation/emission spectrum .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific targets within the biological system. The compound’s ability to label proteins and other biomolecules can provide valuable insights into their distribution and dynamic changes within cells . This makes this compound a powerful tool for studying protein function and cellular processes .

Pharmacokinetics

Its solubility in dmf, dmso, and dcm suggests that it may have good bioavailability.

Result of Action

The result of this compound’s action is the labeling of target biomolecules, enabling their visualization within cells . This allows for the study of their distribution, dynamic changes, and roles in various cellular processes . The compound’s excellent fluorescence properties enhance the sensitivity and accuracy of these studies .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light to maintain its stability . Short-term exposure to ambient temperature is possible, but prolonged exposure should be avoided . These factors can influence the compound’s action, efficacy, and stability in biological systems.

Safety and Hazards

Propiedades

IUPAC Name |

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFDIEDTPCWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H29BF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

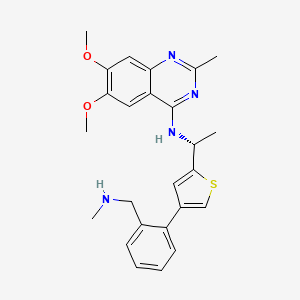

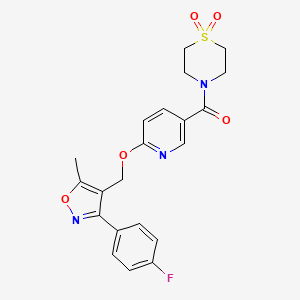

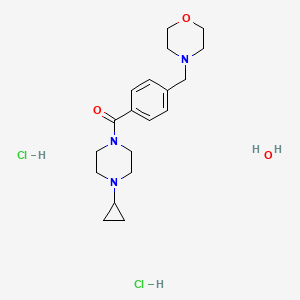

![(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B605913.png)

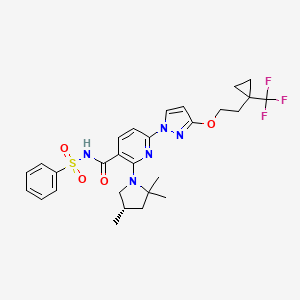

![Benzamide, N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B605921.png)